BenchChemオンラインストアへようこそ!

1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride

Factor Xa inhibition Anticoagulant Serine protease

1-[3-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 1803567-11-4) is a functionalized pyrazole-3-carboxylic acid building block whose value is substantiated by its role as the direct precursor to DPC423, a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. The meta-substituted aminomethylphenyl motif is essential for conferring subnanomolar factor Xa affinity (Ki = 0.15 nM) and >40,000-fold selectivity over thrombin.

Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
CAS No. 1803567-11-4
Cat. No. B1529063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride
CAS1803567-11-4
Molecular FormulaC11H12ClN3O2
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)CN.Cl
InChIInChI=1S/C11H11N3O2.ClH/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16;/h1-6H,7,12H2,(H,15,16);1H
InChIKeyQQFNUHFMQQGAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 1803567-11-4): A Critical Building Block for Potent and Selective Factor Xa Inhibitors


1-[3-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 1803567-11-4) is a functionalized pyrazole-3-carboxylic acid building block whose value is substantiated by its role as the direct precursor to DPC423, a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa . The meta-substituted aminomethylphenyl motif is essential for conferring subnanomolar factor Xa affinity (Ki = 0.15 nM) and >40,000-fold selectivity over thrombin . This compound provides a versatile carboxylic acid handle for amide bond formation, enabling access to a pharmacologically validated chemical series that has progressed to clinical development .

Why Generic Substitution Fails for 1-[3-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 1803567-11-4): Regioisomeric and Functional Group Specificity


Simple substitution of this meta-aminomethylphenyl pyrazole-3-carboxylic acid with regioisomeric or functional group analogs fails to deliver comparable pharmacological outcomes. The 3-aminomethyl substitution pattern on the phenyl ring is a critical determinant of factor Xa potency; repositioning the aminomethyl group to the 2-position or replacing it with a direct amino group substantially reduces binding affinity, as evidenced by the >700-fold loss in factor Xa Ki observed for the 3-amino analog (Ki = 1600 nM) compared with the 3-aminomethyl derivative (Ki = 2.20 nM) in a matched amide series . Furthermore, the carboxylic acid group at the pyrazole 3-position serves as the essential synthetic handle for amide coupling to the biphenyl P4 moiety; ester analogs (e.g., ethyl ester CAS 1795772-32-5) lack this direct conjugation capability without additional saponification steps, introducing synthetic inefficiency . These structural constraints mean that in-class compounds cannot be interchanged without compromising both target potency and downstream synthetic utility. The quantitative evidence below demonstrates the magnitude of these differences.

Quantitative Differentiation Evidence for 1-[3-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 1803567-11-4) Against Closest Analogs


Subnanomolar Factor Xa Inhibition Potency vs. Apixaban and Razaxaban

The DPC423 derivative of this building block achieves a human factor Xa Ki of 0.15 nM, representing subnanomolar potency that is comparable to the clinically approved agent apixaban (Ki = 0.08 nM) and numerically superior to razaxaban (Ki = 0.19 nM) . This potency is a direct consequence of the 3-aminomethylphenyl-pyrazole-3-carboxylic acid scaffold; the carboxylic acid enables amide coupling to optimized biphenyl P4 groups that dramatically enhance affinity from the micromolar to subnanomolar range .

Factor Xa inhibition Anticoagulant Serine protease

>40,000-Fold Selectivity for Factor Xa Over Thrombin vs. Razaxaban's >5,000-Fold Window

The DPC423 derivative demonstrates exceptional selectivity for factor Xa over related serine proteases, with a Ki of 6000 nM against human thrombin, yielding a selectivity ratio of >40,000-fold (6000/0.15) . This selectivity window substantially exceeds that of razaxaban, which exhibits only >5,000-fold selectivity for factor Xa (Ki = 0.19 nM) over thrombin (Ki = 540 nM), representing a calculated ratio of approximately 2,842-fold . Against plasma kallikrein, DPC423 maintains a Ki of 61 nM (407-fold selectivity), while against trypsin it shows a Ki of 60 nM (400-fold selectivity) .

Selectivity Thrombin Serine protease panel

Oral Bioavailability of 57% in Dogs: Comparable PK Profile to Apixaban (58%)

DPC423, the amide derivative of this building block, demonstrates an oral bioavailability of 57% in dogs with a plasma clearance of 0.24 L/kg/h and a plasma half-life of 7.5 hours . This pharmacokinetic profile is remarkably similar to apixaban, which exhibits oral bioavailability of approximately 58% in dogs with a half-life of 5.8 hours . The favorable PK properties are directly attributable to the benzylamine P1 motif provided by the 3-aminomethylphenyl group, which replaced the highly basic benzamidine moiety present in earlier leads (e.g., SN429) that suffered from poor oral absorption .

Oral bioavailability Pharmacokinetics Drug-like properties

Superior Bleeding Safety Profile: DPC423 (5% Bleeding Time Increase) vs. Argatroban (88% Increase) at Equivalent Antithrombotic Efficacy

In a head-to-head rabbit model of electrically induced carotid artery thrombosis, DPC423 demonstrated dissociation of antithrombotic efficacy from bleeding time prolongation. At the maximum antithrombotic dose, DPC423 increased cuticle bleeding time by only 5 ± 4% over control, compared with 88 ± 12% for argatroban (direct thrombin inhibitor), 69 ± 13% for unfractionated heparin, and 4 ± 3% for enoxaparin . The antithrombotic ED50 values were 0.6 mg/kg/h for DPC423, 0.4 mg/kg/h for enoxaparin, and 0.13 mg/kg/h for argatroban . The antithrombotic effect correlated significantly with ex vivo anti-fXa activity (r = 0.86), confirming mechanism-specific efficacy . Oral administration of DPC423 (1, 3, 10 mg/kg p.o.) produced dose-dependent increases in carotid blood flow (10%, 24%, and 74% of control at 45 min) .

Antithrombotic efficacy Bleeding time Therapeutic window

High-Impact Application Scenarios for 1-[3-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 1803567-11-4) Based on Quantitative Evidence


Medicinal Chemistry: Factor Xa Inhibitor Lead Optimization Programs

This building block is the optimal choice for medicinal chemistry teams pursuing factor Xa inhibitor programs where both subnanomolar potency and >40,000-fold selectivity over thrombin are required . The carboxylic acid functionality enables direct amide coupling to diverse biphenyl P4 groups, allowing rapid SAR exploration while maintaining the proven benzylamine P1 motif that is essential for oral bioavailability (57% in dogs) . Procurement of this specific intermediate bypasses the need for multi-step synthesis of the 3-aminomethylphenyl-pyrazole core, accelerating hit-to-lead timelines.

Antithrombotic Drug Discovery Requiring Favorable Therapeutic Windows

For programs targeting safer anticoagulants, this scaffold provides a validated starting point for achieving antithrombotic efficacy with minimal bleeding risk. In head-to-head rabbit studies, the DPC423 derivative increased bleeding time by only 5% at full antithrombotic doses, compared with 88% for the direct thrombin inhibitor argatroban . This therapeutic window dissociation is a direct consequence of the scaffold's high factor Xa selectivity and represents a clinically meaningful differentiation for procurement in thrombosis-focused drug discovery.

Chemical Biology: Selective Pharmacological Knockdown of Factor Xa

Researchers requiring selective factor Xa inhibition for target validation studies benefit from this building block's ability to generate tool compounds with well-characterized selectivity profiles. The DPC423 series has been profiled against >10 serine proteases, with documented Ki values for trypsin (60 nM), thrombin (6000 nM), plasma kallikrein (61 nM), activated protein C (1800 nM), factor IXa (2200 nM), and factor VIIa (>15,000 nM) . This comprehensive selectivity annotation, unavailable for most alternative building blocks, reduces experimental confounds in mechanistic studies and supports reproducible pharmacological conclusions.

Process Chemistry: Scalable Synthesis of Pyrazole-3-carboxamide Libraries

The hydrochloride salt form (CAS 1803567-11-4) offers practical advantages for large-scale amide coupling reactions, including enhanced solubility in polar aprotic solvents and ease of handling compared with the free base . The 3-carboxylic acid position is regiochemically unambiguous, eliminating the purification challenges associated with isomeric mixtures that arise when using pyrazole-5-carboxylic acid or pyrazole-4-carboxylic acid analogs. This regiochemical certainty translates to higher yields and reduced purification costs in library production settings .

Quote Request

Request a Quote for 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.